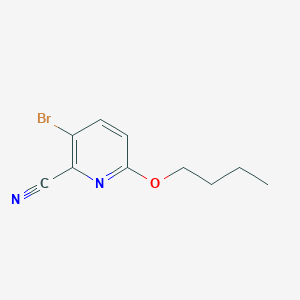

3-Bromo-6-butoxypicolinonitrile

Description

3-Bromo-6-butoxypicolinonitrile is a pyridine derivative featuring a bromine atom at position 3, a butoxy group at position 6, and a nitrile substituent. The butoxy group (C₄H₉O) distinguishes it from shorter-chain alkoxy derivatives, influencing solubility, steric bulk, and reactivity. This compound is likely used as a pharmaceutical intermediate or agrochemical precursor, given the utility of picolinonitriles in cross-coupling reactions and functional group transformations.

Properties

CAS No. |

1186637-44-4 |

|---|---|

Molecular Formula |

C10H11BrN2O |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

3-bromo-6-butoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C10H11BrN2O/c1-2-3-6-14-10-5-4-8(11)9(7-12)13-10/h4-5H,2-3,6H2,1H3 |

InChI Key |

BCOUYLYUHUNPDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC(=C(C=C1)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Alkoxy vs. Halogen vs. Methyl Groups

3-Bromo-6-methoxypicolinonitrile (CAS 1186637-43-3)

- Molecular Formula : C₇H₅BrN₂O

- Substituents : Methoxy (-OCH₃) at position 4.

- Key Differences : The shorter methoxy group reduces steric hindrance compared to butoxy, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings . Methoxy’s electron-donating nature may also stabilize intermediates in catalytic cycles.

6-Bromo-3-fluoropicolinonitrile (CAS 1256788-71-2)

- Molecular Formula : C₆H₂BrFN₂

- Substituents : Fluorine at position 3.

- Key Differences : Fluorine’s strong electron-withdrawing effect increases electrophilicity at the pyridine ring, making it more reactive in cross-coupling reactions than alkoxy-substituted analogs . Fluorinated derivatives are also valued for metabolic stability in drug design.

6-Bromo-3-Methylpicolinonitrile (CAS 1379335-87-1)

- Molecular Formula : C₇H₅BrN₂

- Substituents : Methyl (-CH₃) at position 3.

- This contrasts with the electron-rich butoxy group .

Functional Group Comparisons: Nitro vs. Nitrile

2-Bromo-5-nitro-6-picoline (CAS 22282-96-8)

- Molecular Formula : C₆H₅BrN₂O₂

- Substituents: Nitro (-NO₂) at position 4.

- Key Differences : The nitro group is a strong electron-withdrawing substituent, which polarizes the ring and facilitates reduction or substitution reactions. However, nitro groups are less versatile than nitriles in transition-metal-catalyzed transformations .

Research Findings and Trends

- Reactivity: Butoxy-substituted picolinonitriles exhibit enhanced solubility in organic solvents compared to methyl or fluoro analogs, making them preferable in solution-phase synthesis .

- Electronic Effects : Fluorine and nitro groups increase electrophilicity, whereas alkoxy groups stabilize intermediates via resonance donation. This dichotomy guides reagent selection in heterocyclic chemistry .

- Synthetic Utility: The nitrile group in 3-Bromo-6-butoxypicolinonitrile allows for further functionalization (e.g., hydrolysis to amides or reduction to amines), a feature less accessible in nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.